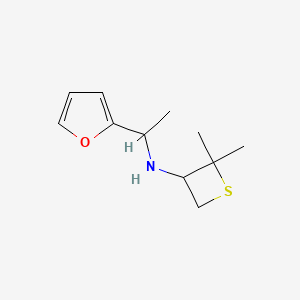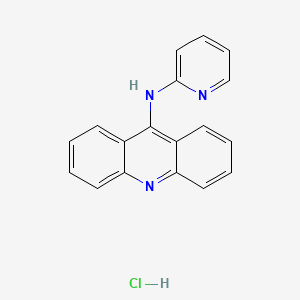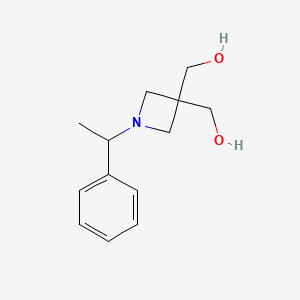
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the azetidine ring The compound also contains a phenylethyl group, which is a benzene ring attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides or related compounds.
Attachment of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through hydroxymethylation reactions using formaldehyde or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.
Types of Reactions:
Oxidation: The hydroxymethyl groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.
Substitution: The phenylethyl group can participate in substitution reactions, where the benzene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized benzene derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific targets.
Industry: It can be utilized in the development of specialty chemicals, polymers, and materials with specific properties.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16/h2-6,11,15-16H,7-10H2,1H3 |
InChIキー |
JELLGOQTZIVOHW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/no-structure.png)
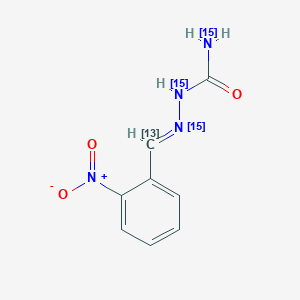
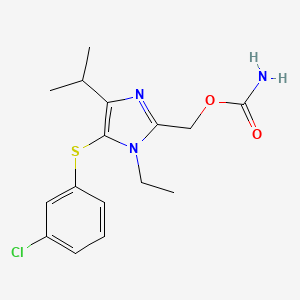



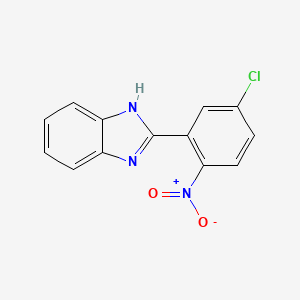
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
